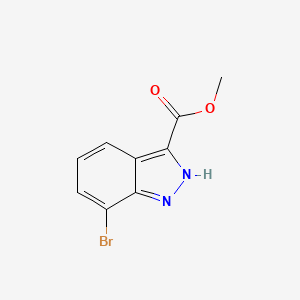

Methyl 7-bromo-1H-indazole-3-carboxylate

描述

Methyl 7-bromo-1H-indazole-3-carboxylate (CAS: 885279-52-7) is a brominated indazole derivative with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . The compound features a bromine atom at the 7-position of the indazole core and a methyl ester group at the 3-position. It is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

属性

IUPAC Name |

methyl 7-bromo-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIGZYXFNSNWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696369 | |

| Record name | Methyl 7-bromo-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-52-7 | |

| Record name | Methyl 7-bromo-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-bromo-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of Methyl 7-bromo-1H-indazole-3-carboxylate can be achieved through various methods. One common method involves the reaction of 7-iodo-1H-indazole with a bromomethylating agent to produce the desired product . Another method includes the reaction of 7-bromo-1H-indazole-3-carboxylic acid with methanol . Industrial production methods often involve optimizing these reactions for higher yields and purity.

化学反应分析

Methyl 7-bromo-1H-indazole-3-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium methoxide for substitution and tributyltin hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 7-bromo-1H-indazole-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic areas. Its structure allows for modifications that enhance biological activity.

Pharmacological Activities

Research indicates that compounds derived from this compound exhibit a range of pharmacological activities, including:

- Anti-inflammatory : Compounds have shown potential in reducing inflammation, making them candidates for treating conditions like arthritis.

- Anticancer : The indazole moiety is linked to anticancer properties, with derivatives being tested for efficacy against various cancer cell lines.

- Enzyme Inhibition : Studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, which can lead to new therapeutic strategies.

Agricultural Chemistry

Agrochemical Development

The compound is utilized in the formulation of agrochemicals aimed at enhancing crop protection. It serves as a precursor for synthesizing pesticides and herbicides that are effective against pests while minimizing environmental impact.

Case Study

A study highlighted the synthesis of a new class of insecticides derived from this compound, demonstrating improved efficacy and reduced toxicity compared to existing products.

Biochemical Research

Enzyme Studies

In biochemical research, this compound is employed to investigate enzyme inhibition mechanisms. This research aids in understanding metabolic pathways and developing new therapeutic agents targeting specific diseases.

Example Application

Research has shown that derivatives of this compound can selectively inhibit phosphoinositide 3-kinase (PI3K), a target in cancer therapy, highlighting its potential in drug discovery.

Reference Standard

this compound serves as a reference standard in analytical methods such as chromatography. It aids researchers in the accurate identification and quantification of related compounds in complex mixtures.

作用机制

The mechanism of action of Methyl 7-bromo-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The indazole ring system is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Properties :

- Storage : Requires storage at 2–8°C in a sealed, dry environment .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

- Synthetic Relevance : Its bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows further functionalization via hydrolysis or transesterification .

Comparison with Similar Compounds

Methyl 7-bromo-1H-indazole-3-carboxylate belongs to a family of brominated indazole carboxylates. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Bromine Position :

- The 7-bromo substituent in the target compound contrasts with 5- or 6-bromo analogs. Position 7 is sterically less hindered, favoring cross-coupling reactions compared to 5-bromo derivatives, which may exhibit slower kinetics due to electronic effects .

- Example: Ethyl 7-bromo-1H-indazole-3-carboxylate (CAS: 885279-56-1) shares similar reactivity but offers enhanced lipophilicity due to the ethyl ester .

Ester Group Variations :

- Methyl esters (e.g., Methyl 5-bromo-1H-indazole-3-carboxylate) are more prone to hydrolysis than ethyl esters, impacting stability in aqueous conditions .

- Carboxylic acid derivatives (e.g., 7-Bromo-3-methyl-1H-indazole-5-carboxylic acid) are pivotal in forming salts or coordinating with metal catalysts .

Synthetic Utility :

- Methyl 6-bromo-1H-indazole-3-carboxylate (CAS: 885278-42-2) is preferred for synthesizing 6-substituted indazoles, whereas the 7-bromo analog is optimal for 7-functionalized products .

- Ethyl 7-bromo-1H-indazole-3-carboxylate (CAS: 885279-56-1) is discontinued in some suppliers’ catalogs, highlighting market availability challenges compared to the methyl variant .

生物活性

Methyl 7-bromo-1H-indazole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical pathways, and various research findings related to its biological activity.

- Chemical Formula : CHBrNO

- Molecular Weight : 255.07 g/mol

- CAS Number : 885279-52-7

- Boiling Point : 399.67 °C at 760 mmHg

This compound interacts with multiple biological targets, primarily due to its structural characteristics that allow it to bind effectively to various enzymes and receptors.

Target of Action

- Enzymatic Inhibition : It has been observed to inhibit specific kinases, including c-MET, which is implicated in cancer progression .

- Receptor Binding : The compound may also interact with other receptors involved in inflammatory responses, contributing to its anti-inflammatory properties .

Mode of Action

The binding of this compound to the hinge region of tyrosine kinases results in the inhibition of their activity, which can lead to reduced cell proliferation in cancerous tissues .

Biological Activities

This compound exhibits a variety of biological activities:

- Anti-cancer Activity : It has shown promise in inhibiting cancer cell lines through its action on c-MET and other signaling pathways.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Experimental Results

- Anti-cancer Studies :

- Inflammation Models :

Comparative Analysis

The table below compares this compound with other indazole derivatives regarding their biological activities:

| Compound Name | Anti-cancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Methyl 1H-indazole-3-carboxylate | Moderate | Low | Moderate |

| Methyl 7-methyl-2H-indazole-3-carboxylate | Low | High | High |

常见问题

(Basic) What are common synthetic routes for Methyl 7-bromo-1H-indazole-3-carboxylate?

Methodology:

The compound is typically synthesized via:

- Palladium-catalyzed cross-coupling : Bromine substituents facilitate Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, brominated indazole intermediates are coupled with boronic acids or esters under Pd(PPh₃)₄ catalysis .

- Esterification : Carboxylic acid precursors (e.g., 7-bromo-1H-indazole-3-carboxylic acid) are treated with methanol and a coupling agent (DCC/DMAP) to form the methyl ester .

- Halogenation : Direct bromination of indazole derivatives using NBS (N-bromosuccinimide) in acidic or radical conditions .

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .

(Basic) How is this compound characterized structurally?

Methodology:

- NMR Spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR. The bromine substituent deshields adjacent protons (e.g., H-6 and H-8 in indazole) .

- X-ray Crystallography : Use SHELXL for refinement. The bromine atom’s heavy-atom effect aids in phasing and electron density mapping .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (C₉H₇BrN₂O₂, expected [M+H]⁺: 271.97) .

Example Workflow:

Grow single crystals via slow evaporation (solvent: DCM/hexane).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with anisotropic displacement parameters .

(Advanced) How can researchers optimize reaction yields for brominated indazole derivatives?

Methodology:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.

- Temperature Control : Microwave-assisted synthesis (120–150°C) reduces reaction time .

Data-Driven Example:

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DMF/H₂O | 72 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene | 65 |

Troubleshooting Low Yields:

- Add molecular sieves to absorb moisture in esterification .

- Use excess boronic acid (1.2–1.5 eq) in cross-coupling .

(Advanced) How to resolve contradictions in crystallographic data for brominated indazoles?

Methodology:

- Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Refine HKLF5 format data .

- Disorder Modeling : Split bromine occupancy if electron density suggests positional disorder.

- Validation Tools : Check R1/wR2 residuals and ADP consistency with PLATON .

Case Study:

A 7-bromoindazole derivative showed ambiguous NOE correlations. Crystallography confirmed bromine’s position at C7, resolving NMR misinterpretation .

(Basic) What purification methods are effective for this compound?

Methodology:

- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).

- Recrystallization : Dissolve in hot methanol, cool to -20°C for crystal growth .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity .

(Advanced) How to address low solubility in cross-coupling reactions?

Methodology:

- Solvent Mixtures : Use DMF/THF (1:1) or add 10% DMSO.

- Microwave Irradiation : Enhances dissolution at elevated temperatures .

- Protecting Groups : Temporarily protect the carboxylate as a tert-butyl ester to improve solubility .

(Basic) What is the role of the bromine substituent in reactivity?

Methodology:

- Electrophilic Directing : Bromine at C7 directs further functionalization (e.g., C–H activation at C4/C5) .

- Steric Effects : Hinders nucleophilic attack at C3, stabilizing the carboxylate group .

(Advanced) How to troubleshoot refinement errors in X-ray structures?

Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。